ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate
Description
Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an ester group at position 3 and a 1,3-benzothiazole-6-amido moiety at position 2. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-20-15(19)10-5-6-21-14(10)17-13(18)9-3-4-11-12(7-9)22-8-16-11/h3-8H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOGXBILNMAKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is typically carried out under mild conditions and can be catalyzed by bases such as sodium ethoxide .
Industrial production methods for this compound may involve multi-step synthesis processes that include the formation of intermediate compounds, followed by their subsequent reactions to form the final product. These processes often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or ester derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings, where nucleophiles such as amines or thiols replace existing substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate features a unique structure combining a benzothiazole ring and a thiophene ring. Its chemical formula is , and it possesses both an ethyl ester and an amide group, making it a versatile building block in organic synthesis .
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new materials and compounds .
Table 1: Comparison of this compound with Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Ethyl 2-amino-benzo[b]thiophene-3-carboxylate | Thiophene ring only | Limited biological activity |
| Ethyl benzothiazole-2-carboxylate | Benzothiazole ring only | Used in dyes |
| Indole derivatives | Indole core structure | Antiviral and anticancer properties |
Biology
This compound exhibits notable antimicrobial and anticancer properties. Studies indicate that it can inhibit bacterial enzymes involved in cell wall synthesis and induce apoptosis in cancer cells .
Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
Medicine
The compound is under investigation for its potential use in drug development. Its biological activities suggest applications in treating bacterial infections and cancer .
Mechanism of Action
The mechanism involves binding to specific molecular targets, inhibiting their activity, which leads to therapeutic effects. This includes disrupting bacterial growth and inducing cell death in cancerous cells .
Industry
In the field of materials science, this compound is explored for its use in developing organic semiconductors . It has potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties .
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-(1,3-Benzothiazole-6-Amido)Thiophene-3-Carboxylate and Analogs
Key Observations:
Benzothiazole vs. Phenyl Substituents :
- The benzothiazole group in the target compound may confer stronger π-π stacking and hydrogen-bonding interactions compared to phenyl-substituted analogs like those in . The trifluoromethyl group in ’s compounds enhances lipophilicity and metabolic stability but reduces solubility, whereas the ester in the target compound balances lipophilicity and aqueous solubility .
Thiophene vs. Fused Ring Systems :
- The unfused thiophene in the target compound offers greater conformational flexibility than cyclopentane-fused thiophenes (e.g., ), which restrict rotation and may influence binding to rigid enzyme pockets .
Amide Linkage Variations :
- The benzothiazole-amide group in the target compound differs from chloroacetyl amides () and simple acetamides (). The former may exhibit improved resistance to hydrolysis compared to chloroacetyl derivatives, which are prone to nucleophilic substitution .
Physicochemical and Pharmacokinetic Properties (Inferred)
- Solubility : The ester group enhances aqueous solubility compared to trifluoromethyl-substituted benzothiazoles () but may reduce membrane permeability relative to lipophilic analogs .
- Metabolic Stability : The benzothiazole-amide linkage is less prone to hydrolysis than chloroacetyl amides (), suggesting better oral bioavailability .
Biological Activity
Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A benzothiazole ring , known for its role in various biological activities.
- A thiophene ring , which enhances its chemical reactivity and biological interactions.
- An ethyl ester group , contributing to its solubility and bioavailability.
The molecular formula is , and it has been synthesized through multi-step organic reactions involving cyclization and amidation processes .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (skin cancer) | 0.66 | Inhibition of AKT and ERK signaling |
| Benzothiazole Derivative B7 | A549 (lung cancer) | 0.75 | Induction of apoptosis |
| Benzothiazole Derivative C4 | H1299 (lung cancer) | 0.80 | Cell cycle arrest |
The compound has shown significant inhibition of cancer cell growth through mechanisms such as apoptosis induction and modulation of key signaling pathways like AKT and ERK .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be effective against resistant bacterial strains .
Anti-inflammatory Properties
Research has indicated that derivatives of benzothiazole can possess anti-inflammatory effects. This compound may modulate inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways.
- Cytokine Modulation : It may reduce levels of pro-inflammatory cytokines, thereby alleviating inflammation.
- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
Study on Anticancer Effects
A study involving the administration of this compound in animal models demonstrated a marked reduction in tumor size compared to control groups. The treatment led to significant apoptosis in tumor cells, evidenced by increased caspase activity .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial effects against multi-drug resistant strains. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel therapeutic agent against resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate?
- Methodology :
Gewald Reaction : Start with ethyl cyanoacetate and ketones (e.g., 4-tert-butylcyclohexanone) under reflux with elemental sulfur and a base (e.g., diethylamine) in ethanol to form the 2-amino-thiophene scaffold .
Acylation : React the amino group with 1,3-benzothiazole-6-carbonyl chloride in dry CH₂Cl₂ under nitrogen. Purify via reverse-phase HPLC using methanol-water gradients (30% → 100%) .
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.23 ppm for ethyl ester protons) and IR (C=O at ~1657 cm⁻¹, NH at ~3425 cm⁻¹) .
Q. How should researchers characterize this compound spectroscopically?
- Protocol :
- ¹H NMR : Identify ester protons (quartet at δ ~4.2 ppm, J = 7.2 Hz) and benzothiazole aromatic protons (δ ~7.5–8.5 ppm). Use CD₃OD for solubility .
- IR Spectroscopy : Detect key functional groups: amide NH (~3300–3425 cm⁻¹), ester C=O (~1650–1700 cm⁻¹), and thiophene C=C (~1537 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical value) .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
- Strategies :
- Solvent Choice : Use anhydrous CH₂Cl₂ to minimize side reactions. Add molecular sieves to control moisture .
- Stoichiometry : Employ a 1.2:1 molar ratio of benzothiazole carbonyl chloride to the amino-thiophene intermediate to ensure complete conversion .
- Purification : Optimize HPLC gradients (e.g., methanol:water from 30% to 100% over 20 min) to isolate the product with >95% purity .
Q. What experimental designs are suitable for evaluating its biological activity?
- Approach :
Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control antibiotics .
Mechanistic Studies : Perform fluorescence quenching to assess DNA gyrase/topoisomerase inhibition, a common target for benzothiazole derivatives .
Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Q. How to resolve contradictions in spectral data during characterization?
- Troubleshooting :
- NMR Signal Splitting : If unexpected multiplicity occurs, check for diastereomers or residual solvents. Use deuterated DMSO for better resolution of NH protons .
- IR Absorbance Shifts : Compare with literature values for similar compounds (e.g., ethyl 2-amino-4-methyl-thiophene-3-carboxylate in ).
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using THF/hexane) and analyzing bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
